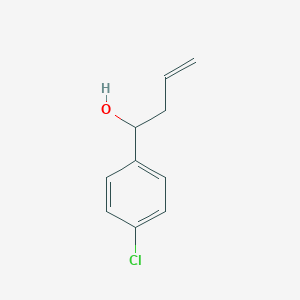

1-(4-Chlorophenyl)-3-buten-1-ol

Description

Propriétés

IUPAC Name |

1-(4-chlorophenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJODRJDLQVBTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374029 | |

| Record name | 1-(4-Chlorophenyl)-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14506-33-3 | |

| Record name | 1-(4-Chlorophenyl)-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-3-buten-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-buten-1-ol, a chiral allylic alcohol, is a versatile synthetic intermediate of significant interest in the fields of organic chemistry and drug discovery. Its structure, featuring a chlorinated aromatic ring, a secondary alcohol, and a terminal alkene, provides multiple reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic spectral data, and potential applications, particularly as a scaffold in the development of novel therapeutic agents. The presence of the 4-chlorophenyl moiety is of particular note, as this functional group is a common feature in many marketed pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1]

Chemical and Physical Properties

1-(4-Chlorophenyl)-3-buten-1-ol is a non-combustible liquid at room temperature.[2] A thorough understanding of its physicochemical properties is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 14506-33-3 | [2] |

| Molecular Formula | C₁₀H₁₁ClO | [2][3] |

| Molecular Weight | 182.65 g/mol | [2][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 140 °C at 2 mmHg | [2] |

| Density | 1.137 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5440 | [2] |

| InChI Key | GJODRJDLQVBTMF-UHFFFAOYSA-N | [2][3] |

Synthesis of 1-(4-Chlorophenyl)-3-buten-1-ol

The synthesis of 1-(4-Chlorophenyl)-3-buten-1-ol can be efficiently achieved through two primary and reliable methods: the Grignard reaction and the selective reduction of an α,β-unsaturated ketone. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Grignard Reaction of 4-Chlorobenzaldehyde with Allylmagnesium Bromide

This classic organometallic approach involves the nucleophilic addition of an allyl Grignard reagent to 4-chlorobenzaldehyde. The causality behind this choice lies in the high reactivity of the Grignard reagent towards the electrophilic carbonyl carbon of the aldehyde, leading to the direct formation of the desired carbon-carbon bond and the secondary alcohol in a single step.

Experimental Protocol: Grignard Synthesis

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, under an inert atmosphere (nitrogen or argon), magnesium turnings (1.2 eq.) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of allyl bromide (1.0 eq.) in the same anhydrous solvent is added dropwise to initiate the reaction. The reaction mixture is typically stirred until the magnesium is consumed.[5][6]

-

Addition of Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of 4-chlorobenzaldehyde (1.0 eq.) in anhydrous diethyl ether or THF is then added dropwise to the stirred Grignard solution.[2]

-

Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete conversion. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Work-up and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield pure 1-(4-chlorophenyl)-3-buten-1-ol.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Luche Reduction [organic-chemistry.org]

- 4. 1-(4-Chlorophenyl)-3-buten-1-ol | C10H11ClO | CID 2757771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN116178400B - Grignard reagent allyl magnesium bromide preparation process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-3-buten-1-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-Chlorophenyl)-3-buten-1-ol, a valuable intermediate in organic synthesis and drug discovery. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental methodologies and the scientific rationale behind their application. By elucidating the "why" behind the "how," this guide aims to empower researchers to not only utilize this compound effectively but also to anticipate its behavior in various chemical environments. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in your laboratory settings. All key claims and methodologies are substantiated with references to authoritative scientific literature.

Introduction: The Significance of 1-(4-Chlorophenyl)-3-buten-1-ol in Modern Chemistry

1-(4-Chlorophenyl)-3-buten-1-ol, with the CAS Number 14506-33-3, is a chiral allylic alcohol that has garnered interest within the scientific community. Its structure, featuring a chlorinated aromatic ring and a terminal alkene, presents multiple avenues for synthetic transformations. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[1][2] The chlorine substituent on the phenyl ring can modulate the electronic properties of the molecule and serve as a handle for cross-coupling reactions, while the butenyl side chain offers sites for oxidation, reduction, and addition reactions. A thorough understanding of its physicochemical properties is paramount for its effective application in multi-step syntheses, enabling precise control over reaction conditions and purification processes.

Core Physicochemical Properties: A Tabulated Summary

The fundamental physicochemical properties of 1-(4-Chlorophenyl)-3-buten-1-ol are summarized in the table below. These values serve as a critical baseline for its handling, storage, and application in experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO | [3] |

| Molecular Weight | 182.65 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | Inferred from typical appearance of similar compounds |

| Boiling Point | 140 °C at 2 mmHg | [4] |

| Density | 1.137 g/mL at 25 °C | [4] |

| Refractive Index (n₂₀/D) | 1.5440 | [4] |

| Computed logP | 2.8 | [3] |

Structural and Spectroscopic Characterization

A definitive identification of 1-(4-Chlorophenyl)-3-buten-1-ol relies on a combination of spectroscopic techniques that probe its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the connectivity of atoms within the molecule. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinyl protons, the methine proton adjacent to the hydroxyl group, and the methylene protons. The splitting patterns of these signals provide valuable information about neighboring protons. Similarly, the ¹³C NMR spectrum will show characteristic peaks for the aromatic, vinylic, and aliphatic carbons.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), 1-(4-Chlorophenyl)-3-buten-1-ol is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of water, the allyl group, or cleavage of the aromatic ring.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include a broad O-H stretching band for the alcohol, C-H stretching bands for the aromatic and aliphatic portions, a C=C stretching band for the alkene, and a C-Cl stretching band.[3]

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

This section provides detailed protocols for the experimental determination of key physicochemical properties. The choice of methodology is guided by the need for accuracy, reproducibility, and applicability to a liquid organic compound of this nature.

Boiling Point Determination (Reduced Pressure)

Given the relatively high boiling point of 1-(4-Chlorophenyl)-3-buten-1-ol, determination under reduced pressure is recommended to prevent decomposition.

Workflow for Reduced Pressure Boiling Point Determination

Caption: Workflow for determining the boiling point under reduced pressure.

Step-by-Step Protocol:

-

Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry.

-

Sample Preparation: Place approximately 2-3 mL of 1-(4-Chlorophenyl)-3-buten-1-ol and a fresh boiling chip or a magnetic stir bar into the distillation flask.

-

Vacuum Connection: Connect the apparatus to a vacuum pump via a cold trap and a manometer to accurately measure the pressure.

-

Pressure Reduction: Carefully and gradually reduce the pressure within the system to the target pressure (e.g., 2 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle or an oil bath.

-

Observation and Recording: Observe the distillation. The boiling point is the temperature at which the liquid boils and a steady ring of condensate is observed on the thermometer bulb. Record this temperature and the corresponding pressure.[7][8]

Causality: Performing the distillation under reduced pressure lowers the boiling point of the liquid, thereby minimizing the risk of thermal decomposition that can occur at higher temperatures.[9]

Solubility Assessment

Determining the solubility profile of 1-(4-Chlorophenyl)-3-buten-1-ol in various solvents is crucial for its use in reactions, extractions, and chromatography.

Workflow for Qualitative Solubility Testing

Caption: A streamlined workflow for assessing the qualitative solubility of an organic compound.

Step-by-Step Protocol:

-

Sample Preparation: In a series of small test tubes, place a small, accurately measured amount of 1-(4-Chlorophenyl)-3-buten-1-ol (e.g., 50 µL).

-

Solvent Addition: To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, dimethyl sulfoxide (DMSO)).

-

Mixing: Vigorously mix the contents of each tube using a vortex mixer for at least 30 seconds.

-

Observation: Allow the mixtures to stand and observe for the formation of a clear, homogeneous solution.

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.[10]

Expected Solubility Profile and Rationale:

-

Water: Due to the presence of the polar hydroxyl group, some minimal solubility in water may be expected. However, the large nonpolar aromatic ring and alkyl chain will likely make it sparingly soluble to insoluble.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is expected to be soluble in these solvents due to the ability to form hydrogen bonds with the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): High solubility is anticipated due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Diethyl Ether, Dichloromethane): The compound is likely to be soluble in these solvents due to the significant nonpolar character of the molecule.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a critical parameter in drug development, as it provides an indication of a compound's lipophilicity and its potential to cross biological membranes.

Workflow for logP Determination

Caption: Experimental workflow for the determination of the octanol-water partition coefficient (logP).

Step-by-Step Protocol (Shake-Flask Method):

-

Preparation: Prepare a stock solution of 1-(4-Chlorophenyl)-3-buten-1-ol of known concentration. Also, prepare a saturated mixture of n-octanol and water by shaking them together and allowing the layers to separate.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol-saturated water and water-saturated n-octanol. Add a small, known amount of the stock solution.

-

Equilibration: Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases. Allow the layers to fully separate.

-

Analysis: Carefully separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11]

Rationale: The logP value provides a quantitative measure of a molecule's hydrophobicity. A positive logP, such as the computed value of 2.8, indicates a preference for the lipid-like n-octanol phase over the aqueous phase, suggesting it is a relatively lipophilic compound.[3]

Synthesis and Reactivity

A plausible and efficient laboratory-scale synthesis of 1-(4-Chlorophenyl)-3-buten-1-ol involves the allylation of 4-chlorobenzaldehyde.

Proposed Synthetic Pathway

Caption: A proposed synthetic route to 1-(4-Chlorophenyl)-3-buten-1-ol via a Grignard reaction.

Step-by-Step Protocol Outline:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-chlorobenzaldehyde in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution in an ice bath. Slowly add a solution of allylmagnesium bromide in THF dropwise with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[12]

Reactivity Insights: The presence of both the hydroxyl group and the terminal double bond makes this compound a versatile intermediate. The hydroxyl group can be oxidized to a ketone, esterified, or converted into a leaving group for nucleophilic substitution. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation.[13]

Applications in Research and Drug Development

As a functionalized building block, 1-(4-Chlorophenyl)-3-buten-1-ol serves as a valuable starting material in the synthesis of a variety of organic molecules. Its potential applications include:

-

Intermediate for Agrochemicals and Pharmaceuticals: The structural motifs present in this molecule are found in various biologically active compounds. It can serve as a precursor for the synthesis of more complex molecules with potential applications in agriculture and medicine.[14]

-

Chiral Synthesis: As a chiral molecule, it can be used in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of stereoisomers can differ significantly.

-

Materials Science: The vinyl group allows for its incorporation into polymers, potentially imparting specific properties due to the presence of the chlorophenyl group.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][15][16]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames and other sources of ignition, as it is likely a combustible liquid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 1-(4-Chlorophenyl)-3-buten-1-ol, grounded in established scientific principles and experimental methodologies. By understanding not just the "what" but also the "how" and "why" of its characterization, researchers and drug development professionals are better equipped to harness the full synthetic potential of this versatile chemical intermediate. The protocols and data presented herein serve as a robust foundation for its safe and effective use in the laboratory and beyond.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2757771, 1-(4-Chlorophenyl)-3-buten-1-ol" PubChem, [Link]. Accessed January 24, 2026.

-

Zhang, X., et al. "A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill." Green Chemistry Letters and Reviews, vol. 5, no. 4, 2012, pp. 467-471, [Link].

-

Ballinger, P., and Long, F. A. "Acid Ionization Constants of Alcohols. II. Acidities of Some Substituted Phenylcarbinols." Journal of the American Chemical Society, vol. 82, no. 4, 1960, pp. 795–798, [Link].

-

Hietala, S., et al. "Synthesis and characterization of chlorophyll a enol derivatives: Chlorophyll a tert-butyldimethylsilyl-enol ether and 131-deoxo-131, 132-didehydro-chlorophyll a." Journal of Porphyrins and Phthalocyanines, vol. 13, no. 10, 2009, pp. 1113-1123, [Link].

-

Ciubotariu, D., et al. "Prediction of the Logarithm of the Molecular 1-Octanol-Water Partition Coefficient Using the Retention Index." Molecules, vol. 9, no. 12, 2004, pp. 1082-1100, [Link].

-

"Solubility of Organic Compounds." Chemistry LibreTexts, 31 Aug. 2023, [Link].

-

National Institute of Standards and Technology. "Styrene" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

-

"6.2B: Step-by-Step Procedures for Boiling Point Determination." Chemistry LibreTexts, 5 May 2022, [Link].

-

"EXPERIMENT (2) - DETERMINATION OF BOILING POINTS." University of Technology-Iraq, 19 Sept. 2021, [Link].

- "CN102295530B - Synthetic method of 3-buten-1-ol.

-

"Method for measuring the logarithm of the octanol-water partition coefficient by using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns." ResearchGate, [Link].

-

"Organic Chemistry: Introduction to Solubility." SALTISE, 22 Mar. 2021, [Link].

-

Bermejo Gómez, A., et al. "Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones: Preparation of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride Salt." Organic Syntheses, vol. 91, 2014, pp. 185-200, [Link].

-

"Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis." University of Missouri–St. Louis, [Link].

- "US4908481A - Preparation of 1-(4-hydroxy-phenyl)-butan-3-one and novel intermediates.

-

"Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands." PubMed, 2 Oct. 2023, [Link].

-

"pKa Determination in non-Aqueous Solvents and." The University of Liverpool Repository, 13 June 2021, [Link].

-

Zhang, X., Wang, B., Zhang, B., & Wang, Y. (2012). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Green Chemistry Letters and Reviews, 5(4), 467-471. [Link]

-

"Determination Of Boiling Point Of An Organic Compound." BYJU'S, [Link]. Accessed January 24, 2026.

-

"What is the Role of LogP in Sample Prep Methods?" Biotage, 2 Feb. 2023, [Link].

-

Gelest, Inc. "3-BUTEN-1-OL SAFETY DATA SHEET." Gelest, Inc., 20 Aug. 2015, [Link].

-

"Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones." University of Cape Town, [Link]. Accessed January 24, 2026.

- "US4908481A - Preparation of 1-(4-hydroxy-phenyl)-butan-3-one and novel intermediates.

- "US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 3. 1-(4-Chlorophenyl)-3-buten-1-ol | C10H11ClO | CID 2757771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-氯苯基)-3-丁烯-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Styrene (CAS 100-42-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. biotage.com [biotage.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]

- 14. US4908481A - Preparation of 1-(4-hydroxy-phenyl)-butan-3-one and novel intermediates - Google Patents [patents.google.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. 4-(4-Chlorophenyl)-3-buten-2-one 97 3160-40-5 [sigmaaldrich.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-buten-1-ol: Molecular Structure, Synthesis, and Characterization for Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)-3-buten-1-ol, a valuable chemical intermediate in the synthesis of various pharmacologically active compounds. We will delve into its molecular architecture, outline a robust synthetic protocol with a rationale for the experimental design, and detail its analytical characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Molecular Attributes of 1-(4-Chlorophenyl)-3-buten-1-ol

1-(4-Chlorophenyl)-3-buten-1-ol is a secondary alcohol characterized by a para-substituted chlorophenyl group and a terminal alkene moiety. This unique combination of a chiral center, an aromatic ring, and a reactive double bond makes it a versatile precursor for a range of more complex molecules.

Molecular Structure and Weight

The fundamental properties of 1-(4-Chlorophenyl)-3-buten-1-ol are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁ClO | [1][2] |

| Molecular Weight | 182.65 g/mol | [1][2] |

| CAS Number | 14506-33-3 | [1][2] |

| IUPAC Name | 1-(4-chlorophenyl)but-3-en-1-ol | [1] |

| SMILES | C=CCC(C1=CC=C(C=C1)Cl)O | [1] |

| InChI | 1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2 | [1] |

The structural formula reveals a butene chain attached to a chlorophenyl group at the first carbon, which also bears a hydroxyl group, rendering it a chiral center.

Caption: Molecular structure of 1-(4-Chlorophenyl)-3-buten-1-ol.

Synthesis of 1-(4-Chlorophenyl)-3-buten-1-ol via Grignard Reaction

A reliable and scalable method for the synthesis of 1-(4-Chlorophenyl)-3-buten-1-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds by reacting allylmagnesium chloride with 4-chlorobenzaldehyde. The allyl Grignard reagent is prepared in situ from allyl chloride and magnesium turnings.

Reaction Scheme:

-

Formation of the Grignard Reagent: CH₂=CHCH₂Cl + Mg → CH₂=CHCH₂MgCl (Allyl chloride) + (Magnesium) → (Allylmagnesium chloride)

-

Nucleophilic Addition: CH₂=CHCH₂MgCl + ClC₆H₄CHO → ClC₆H₄CH(OMgCl)CH₂CH=CH₂ (Allylmagnesium chloride) + (4-Chlorobenzaldehyde) → (Magnesium alkoxide intermediate)

-

Acidic Work-up: ClC₆H₄CH(OMgCl)CH₂CH=CH₂ + H₃O⁺ → ClC₆H₄CH(OH)CH₂CH=CH₂ + Mg²⁺ + Cl⁻ + H₂O (Magnesium alkoxide intermediate) + (Acid) → (1-(4-Chlorophenyl)-3-buten-1-ol)

Causality Behind Experimental Choices:

-

Solvent (Tetrahydrofuran - THF): THF is an essential component of the Grignard reaction. Its lone pair electrons on the oxygen atom coordinate with the magnesium in the Grignard reagent, forming a soluble complex that stabilizes the organometallic species and enhances its reactivity.[3][4] The higher boiling point of THF compared to diethyl ether allows for the reaction to be conducted at a higher temperature, which can be beneficial for initiating the reaction and ensuring its completion.[5][6]

-

Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic solvents like water. This would quench the reagent and prevent the desired reaction with the aldehyde. Therefore, all glassware and reagents must be scrupulously dried.

-

Acidic Work-up: The initial product of the Grignard addition is a magnesium alkoxide. A dilute acid, such as sulfuric acid, is used to protonate the alkoxide to yield the final alcohol product. The acid also serves to dissolve the magnesium salts (Mg(OH)Cl) that are formed, facilitating their removal from the organic product during extraction.[7][8]

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)-3-buten-1-ol.

Detailed Experimental Protocol

The following protocol is adapted from a verified synthetic procedure.

Materials:

-

Magnesium turnings (60.08 g, 2.47 mol)

-

Dry Tetrahydrofuran (THF) (50 ml + 500 ml + 600 ml)

-

Allyl chloride (97.88 g, 1.28 mol)

-

4-Chlorobenzaldehyde (120 g, 854 mmol)

-

1M Sulfuric acid

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of magnesium turnings in 50 ml of dry THF, add a solution of allyl chloride in 500 ml of dry THF at a rate that maintains a steady reflux.

-

After the addition is complete, heat the mixture under reflux for an additional hour to ensure the complete formation of the Grignard reagent.

-

Cool the reaction mixture and then add a solution of 4-chlorobenzaldehyde in 600 ml of dry THF dropwise.

-

Once the addition is complete, reflux the mixture for a further 2 hours.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Carefully acidify the mixture with 1M sulfuric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to obtain the crude product.

-

The crude product can be used without further purification for many applications or can be purified by column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 1-(4-Chlorophenyl)-3-buten-1-ol.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, the vinyl protons of the allyl group, the methine proton adjacent to the hydroxyl group, and the methylene protons.[9] |

| ¹³C NMR | Resonances for the aromatic carbons (with distinct shifts for the carbon bearing the chlorine and the carbon attached to the butenol chain), the sp² carbons of the double bond, the carbon bearing the hydroxyl group, and the aliphatic methylene carbon.[9] |

| FTIR (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C stretch (alkene, ~1640 cm⁻¹), C=C stretches (aromatic, ~1600-1450 cm⁻¹), and a C-Cl stretch (~1090 cm⁻¹).[1] |

| Mass Spec. (m/z) | Molecular ion peak (M⁺) at ~182/184 (due to ³⁵Cl and ³⁷Cl isotopes). Key fragments would include loss of water (M-18), loss of the allyl group, and fragments corresponding to the chlorophenyl moiety.[1] |

Note on NMR Data Interpretation: The proton and carbon NMR spectra can be found in the supporting information of a publication by the Royal Society of Chemistry.[9] For detailed analysis, it is recommended to consult this primary source.

Applications in Drug Development

1-(4-Chlorophenyl)-3-buten-1-ol and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The presence of the reactive allyl group and the functionalizable hydroxyl group allows for further chemical transformations to build more complex molecular scaffolds.

-

Antidepressants: The 4-chlorophenyl moiety is a common feature in many antidepressant drugs. The butenol side chain can be modified to introduce amine functionalities, which are often crucial for activity at serotonin and norepinephrine transporters.[10][11][12]

-

GABA Uptake Inhibitors: The lipophilic nature of the chlorophenylbutenyl group can be exploited in the design of gamma-aminobutyric acid (GABA) uptake inhibitors. These compounds are of interest for the treatment of neurological disorders such as epilepsy.[13][14][15][16][17]

The versatility of this compound makes it a key starting material for the exploration of new chemical entities targeting a range of central nervous system disorders.

Conclusion

1-(4-Chlorophenyl)-3-buten-1-ol is a readily accessible and highly versatile chemical intermediate. Its synthesis via the Grignard reaction is a robust and scalable process. The well-defined molecular structure and the presence of multiple reactive sites make it an attractive starting point for the synthesis of novel drug candidates, particularly in the area of neuroscience. This guide provides the foundational knowledge for the synthesis, characterization, and potential applications of this important molecule.

References

-

PubChem. 1-(4-Chlorophenyl)-3-buten-1-ol. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Grignard Reagent Reaction Mechanism - YouTube. [Link]

-

Quora. Why is THF used in Grignard?. [Link]

-

Sciencemadness.org. Grignard reaction work up with concentrated sulfuric acid?. [Link]

-

MDPI. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. [Link]

-

PubMed. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. [Link]

-

PubChem. (S)-1-(4-Chlorophenyl)but-3-EN-1-OL. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

PubMed. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. [Link]

-

Chemistry Stack Exchange. Grignard Reagent in THF vs in Diethyl ether. [Link]

-

Science Learning Center. Experiment: Grignard Reaction: Synthesis of Triphenylmethanoll. [Link]

-

MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

-

Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]

-

YouTube. Preparation of benzhydrol (Grignard reaction). [Link]

-

Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

-

ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

-

PubMed. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. [Link]

-

Reddit. THF vs ether in Grignard synthesis. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

University of Missouri-St. Louis. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

-

PubMed. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. [Link]

-

PubMed. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

MDPI. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. [Link]

-

PubMed Central. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. [Link]

-

Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

-

Compound Interest. A guide to 13C NMR chemical shift values. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of but-1-ene. [Link]

-

PubMed. Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

Sources

- 1. 1-(4-Chlorophenyl)-3-buten-1-ol | C10H11ClO | CID 2757771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Chlorophenyl)-3-buten-1-ol 97 14506-33-3 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. reddit.com [reddit.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. rsc.org [rsc.org]

- 10. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-Chlorophenyl)-3-buten-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 1-(4-chlorophenyl)-3-buten-1-ol, a homoallylic alcohol of significant interest in synthetic and medicinal chemistry. We will delve into its precise synthesis, detailed characterization, and potential applications as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this compound's properties and utility.

Introduction: The Significance of Homoallylic Alcohols

Homoallylic alcohols are a class of organic compounds characterized by a hydroxyl group located at a position gamma to a carbon-carbon double bond. This structural motif is a valuable synthon in organic synthesis, serving as a precursor to a wide array of more complex molecules.[1][2][3] Their utility is particularly pronounced in the synthesis of natural products and bioactive molecules, where the controlled introduction of stereocenters and functional groups is paramount.[1][4] The presence of both a hydroxyl group and a terminal alkene allows for a diverse range of chemical transformations, making homoallylic alcohols versatile intermediates in multi-step syntheses.[4]

1-(4-Chlorophenyl)-3-buten-1-ol, the subject of this guide, incorporates the homoallylic alcohol backbone with a 4-chlorophenyl substituent. The chlorophenyl group is a common feature in many pharmaceutical agents, often influencing the compound's pharmacokinetic and pharmacodynamic properties through steric and electronic effects. Understanding the synthesis and reactivity of this specific molecule provides a valuable case study for the broader class of aryl-substituted homoallylic alcohols and their potential in medicinal chemistry.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 1-(4-Chlorophenyl)-3-buten-1-ol are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(4-chlorophenyl)but-3-en-1-ol | [5] |

| Molecular Formula | C₁₀H₁₁ClO | [5] |

| Molecular Weight | 182.65 g/mol | |

| CAS Number | 14506-33-3 | |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 140 °C at 2 mmHg | |

| Density | 1.137 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5440 |

Synthesis of 1-(4-Chlorophenyl)-3-buten-1-ol

The most common and efficient method for the synthesis of 1-(4-chlorophenyl)-3-buten-1-ol is through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an allyl Grignard reagent to 4-chlorobenzaldehyde.[6][7]

Reaction Scheme

Caption: Synthesis of 1-(4-Chlorophenyl)-3-buten-1-ol via Grignard Reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar homoallylic alcohols.[6]

Materials:

-

Magnesium turnings

-

Allyl chloride

-

4-Chlorobenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

1M Sulfuric acid

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Grignard Reagent Preparation:

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.47 mol).

-

Add a small amount of anhydrous THF (50 mL) to cover the magnesium.

-

In the dropping funnel, place a solution of allyl chloride (1.28 mol) in anhydrous THF (500 mL).

-

Add a small portion of the allyl chloride solution to the magnesium suspension to initiate the reaction. The reaction is initiated when bubbling is observed and the solution becomes cloudy.

-

Once initiated, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture under reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to room temperature.

-

Prepare a solution of 4-chlorobenzaldehyde (0.854 mol) in anhydrous THF (600 mL) and add it to the dropping funnel.

-

Add the 4-chlorobenzaldehyde solution dropwise to the Grignard reagent. An exothermic reaction will occur.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing a mixture of ice and water.

-

Carefully acidify the mixture with 1M sulfuric acid to a pH of approximately 2-3.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

-

Combine the organic extracts and wash with brine (2 x 150 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude 1-(4-chlorophenyl)-3-buten-1-ol can be used in subsequent steps without further purification or can be purified by vacuum distillation.[6]

-

Rationale for Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Initiation of Grignard Reaction: The formation of the Grignard reagent can sometimes be difficult to initiate. Methods to initiate the reaction include adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Controlled Addition: The dropwise addition of both the allyl chloride and the 4-chlorobenzaldehyde is crucial to control the exothermic nature of the reactions and prevent side reactions.

-

Acidic Work-up: The acidic work-up serves to protonate the intermediate alkoxide to form the final alcohol product and to dissolve any unreacted magnesium and magnesium salts.

Spectroscopic Characterization

The structure of the synthesized 1-(4-chlorophenyl)-3-buten-1-ol can be unequivocally confirmed through a combination of spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the allyl group, the methine proton adjacent to the hydroxyl group, and the methylene protons.[8] |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbons of the chlorophenyl ring, the olefinic carbons, the carbon bearing the hydroxyl group, and the methylene carbon.[8] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as characteristic peaks for C-H, C=C, and C-Cl bonds.[5] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of water and fragments corresponding to the chlorophenyl and allyl moieties.[5] |

Reactivity and Synthetic Utility

1-(4-Chlorophenyl)-3-buten-1-ol is a versatile intermediate due to the presence of two reactive functional groups: the secondary alcohol and the terminal alkene.

Caption: Key reactions of 1-(4-Chlorophenyl)-3-buten-1-ol.

-

Reactions of the Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, and etherification.

-

Reactions of the Alkene: The terminal double bond can participate in a variety of addition reactions, such as hydrogenation, halogenation, hydroboration-oxidation to form a primary alcohol, and epoxidation.

Applications in Drug Development

The structural features of 1-(4-chlorophenyl)-3-buten-1-ol make it an attractive scaffold and intermediate in drug discovery.

Role as a Bioactive Scaffold

The combination of the 4-chlorophenyl group and the butenol side chain can be found in various biologically active molecules. The 4-chlorophenyl moiety is a well-known pharmacophore that can engage in hydrophobic and halogen bonding interactions with biological targets. The butenol portion provides a flexible linker and sites for further functionalization to optimize binding affinity and pharmacokinetic properties. For instance, related butyrophenone structures containing a 4-chlorophenyl group have shown promise as atypical antipsychotic agents.[9]

Bioisosteric Replacement

In medicinal chemistry, the principle of bioisosterism is often employed to modulate the properties of a lead compound. The chlorine atom on the phenyl ring can be replaced with other groups of similar size and electronic properties, such as a trifluoromethyl group or a small alkyl group, to fine-tune the compound's activity and metabolic stability.[10][11] The 4-chlorophenyl group itself is a common bioisostere for other aromatic systems.

Intermediate for Complex Molecule Synthesis

Perhaps the most significant application of 1-(4-chlorophenyl)-3-buten-1-ol in drug development is its role as a versatile intermediate. The dual functionality allows for the construction of more complex molecular architectures that are often found in natural products with therapeutic properties. The homoallylic alcohol moiety is a key building block in the synthesis of polyketides, macrolides, and other classes of compounds with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1]

Conclusion

1-(4-Chlorophenyl)-3-buten-1-ol is a valuable chemical entity with a straightforward and scalable synthesis. Its well-defined structure and the presence of two distinct and reactive functional groups make it a versatile tool for synthetic chemists. For drug development professionals, this compound represents a promising starting point for the design and synthesis of novel therapeutic agents, leveraging the established importance of the 4-chlorophenyl group and the synthetic flexibility of the homoallylic alcohol motif. Further exploration of the derivatization of this compound and the biological evaluation of its analogs is a promising avenue for future research.

References

-

PrepChem. Synthesis of 4-(4-chlorophenyl)but-1-en-4-ol. Available from: [Link]

- Google Patents. US20060111592A1 - Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one.

-

PubChem. 1-(4-Chlorophenyl)-3-buten-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubMed Central. A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole. Available from: [Link]

-

PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

-

Chemical Science (RSC Publishing). A multicomponent approach for the preparation of homoallylic alcohols. Available from: [Link]

-

ACS Publications. Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. Journal of Medicinal Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Available from: [Link]

-

Organic Syntheses. 4-penten-1-ol. Available from: [Link]

-

PubMed Central. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Available from: [Link]

-

ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Available from: [Link]

-

Canadian Science Publishing. Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Available from: [Link]

-

PubMed Central. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Available from: [Link]

-

PubMed Central. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Available from: [Link]

-

Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Available from: [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available from: [Link]

-

Sciencemadness Discussion Board. Grignard Reagent 4-chlorophenylmagnesium bromide. Available from: [Link]

-

PubChem. (z)-4-Phenyl-3-buten-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. 10. Available from: [Link]

-

ResearchGate. 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one. Available from: [Link]

Sources

- 1. A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multicomponent approach for the preparation of homoallylic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02581A [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-Chlorophenyl)-3-buten-1-ol | C10H11ClO | CID 2757771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. aroonchande.com [aroonchande.com]

- 8. rsc.org [rsc.org]

- 9. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Spectral data for 1-(4-Chlorophenyl)-3-buten-1-ol

An In-Depth Technical Guide to the Spectral Data of 1-(4-Chlorophenyl)-3-buten-1-ol

Introduction

1-(4-Chlorophenyl)-3-buten-1-ol is a secondary homoallylic alcohol of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a chiral center, a terminal alkene, and a chlorinated aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. Accurate structural elucidation is paramount for its application, and a multi-technique spectroscopic approach provides the definitive characterization required by researchers.

This guide offers a comprehensive analysis of the key spectral data for 1-(4-Chlorophenyl)-3-buten-1-ol (CAS No: 14506-33-3, Molecular Formula: C₁₀H₁₁ClO, Molecular Weight: 182.65 g/mol ).[3][4] We will delve into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section is designed to provide not only the raw data but also the underlying scientific principles and experimental causality, ensuring a thorough understanding for researchers and drug development professionals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for determining the precise arrangement of hydrogen atoms within a molecule. For 1-(4-Chlorophenyl)-3-buten-1-ol, it allows for the unambiguous assignment of protons in the aliphatic chain, the vinyl group, the alcohol moiety, and the aromatic ring.

¹H NMR Data Interpretation

The ¹H NMR spectrum of 1-(4-Chlorophenyl)-3-buten-1-ol, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for each unique proton environment.[5][6]

-

Aromatic Protons (7.2-7.4 ppm): The para-substituted chlorophenyl group gives rise to two sets of signals in the aromatic region. Due to the symmetry of the ring, the protons ortho to the chloro-substituted carbon (H-2' and H-6') are chemically equivalent, as are the protons meta to it (H-3' and H-5'). This results in a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The electron-withdrawing nature of the chlorine atom deshields these protons, causing them to resonate downfield.

-

Vinyl Protons (5.0-5.9 ppm): The terminal alkene group (CH=CH₂) produces a complex set of signals. The internal vinyl proton (H-3) appears as a multiplet due to coupling with both the terminal vinyl protons (H-4) and the adjacent methylene protons (H-2). The two terminal protons (H-4a and H-4b) are diastereotopic and exhibit distinct signals, typically multiplets, due to geminal coupling to each other and vicinal coupling to H-3.

-

Carbinol Proton (4.7-4.9 ppm): The proton attached to the carbon bearing the hydroxyl group (H-1) is significantly deshielded by the adjacent oxygen atom and the aromatic ring. It typically appears as a triplet or a doublet of doublets, resulting from coupling to the neighboring methylene protons (H-2).

-

Allylic Methylene Protons (2.4-2.6 ppm): The two protons of the methylene group adjacent to the chiral center (H-2) are diastereotopic. They appear as a multiplet due to coupling with the carbinol proton (H-1) and the vinyl proton (H-3).

-

Hydroxyl Proton (~2.0 ppm): The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration, temperature, and solvent. It may show coupling to the carbinol proton (H-1), but this is often not observed due to rapid chemical exchange.

Summary of ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~7.30 | d | ~8.5 |

| H-3', H-5' (Aromatic) | ~7.25 | d | ~8.5 |

| H-3 (Vinyl) | ~5.7-5.9 | m | - |

| H-4a, H-4b (Vinyl) | ~5.1-5.2 | m | - |

| H-1 (Carbinol) | ~4.87 | t | ~6.0 |

| H-2 (Allylic) | ~2.5-2.6 | m | - |

| -OH (Hydroxyl) | ~2.50 | br s | - |

| Note: Data are estimations based on representative spectra.[5] Actual values may vary slightly. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(4-Chlorophenyl)-3-buten-1-ol and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and spectral analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the electronic environment of each carbon.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum of 1-(4-Chlorophenyl)-3-buten-1-ol shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.[5]

-

Aromatic Carbons (127-143 ppm): Four signals are observed for the six aromatic carbons. The carbon atom bonded to the chlorine (C-4') is typically found around 132-133 ppm. The quaternary carbon bonded to the aliphatic chain (C-1') is the most downfield in this region (~142-143 ppm). The two pairs of equivalent CH carbons (C-2'/C-6' and C-3'/C-5') appear between 127-129 ppm.

-

Alkene Carbons (118-135 ppm): The two sp² hybridized carbons of the vinyl group are clearly distinguishable. The terminal CH₂ carbon (C-4) is more shielded and appears upfield (~118-119 ppm), while the internal CH carbon (C-3) is less shielded and resonates further downfield (~134-135 ppm).[7]

-

Carbinol Carbon (71-72 ppm): The sp³ carbon atom directly attached to the hydroxyl group (C-1) is significantly deshielded by the electronegative oxygen, resulting in a chemical shift in the range of 71-72 ppm.

-

Allylic Carbon (42-43 ppm): The sp³ methylene carbon (C-2) is found in the typical aliphatic region, with a chemical shift around 42-43 ppm.

Summary of ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1' (Quaternary Aromatic) | ~142.8 |

| C-3 (Vinyl CH) | ~134.4 |

| C-4' (Aromatic C-Cl) | ~132.8 |

| C-2', C-6' (Aromatic CH) | ~128.9 |

| C-3', C-5' (Aromatic CH) | ~127.4 |

| C-4 (Vinyl CH₂) | ~118.8 |

| C-1 (Carbinol CH-OH) | ~71.9 |

| C-2 (Allylic CH₂) | ~42.2 |

| Note: Data are estimations based on representative spectra.[5] Solvent: CDCl₃. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL CDCl₃) than for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum to singlets.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) to ensure good signal-to-noise.

-

-

Data Processing: Process the data similarly to ¹H NMR, referencing the CDCl₃ solvent peak (δ 77.16 ppm) if TMS is not used or observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

IR Data Interpretation

The IR spectrum of 1-(4-Chlorophenyl)-3-buten-1-ol displays several characteristic absorption bands that confirm its key functional groups.[3]

-

O-H Stretch (Broad, ~3400 cm⁻¹): A strong, broad absorption centered around 3400 cm⁻¹ is the hallmark of the hydroxyl (-OH) group's stretching vibration, with the broadening caused by hydrogen bonding.

-

sp² C-H Stretch (Sharp, ~3080 cm⁻¹): A sharp peak just above 3000 cm⁻¹ corresponds to the C-H stretching vibrations of the aromatic and vinyl sp² carbons.[8]

-

sp³ C-H Stretch (Sharp, ~2930-2980 cm⁻¹): Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized methylene carbon.

-

C=C Stretch (Alkene) (Medium, ~1640 cm⁻¹): A medium-intensity absorption around 1640 cm⁻¹ is characteristic of the carbon-carbon double bond stretching vibration of the terminal alkene.[8]

-

C=C Stretch (Aromatic) (Medium, ~1490-1600 cm⁻¹): One or more medium-to-weak absorptions in this region are typical for the C=C stretching vibrations within the aromatic ring.

-

C-O Stretch (Strong, ~1050-1100 cm⁻¹): A strong absorption in this range is indicative of the C-O stretching vibration of the secondary alcohol.

-

=C-H Bend (Out-of-plane) (Strong, ~915-995 cm⁻¹): Strong bands in this region are characteristic of the out-of-plane bending (wagging) vibrations of the terminal vinyl group (-CH=CH₂).

-

C-Cl Stretch (Strong, ~1090 cm⁻¹): The C-Cl stretch for an aryl chloride typically appears as a strong band around 1090 cm⁻¹, often overlapping with the C-O stretch.

Summary of IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3080 | sp² C-H stretch | Alkene & Aromatic |

| ~2930-2980 | sp³ C-H stretch | Alkane (CH₂) |

| ~1640 | C=C stretch | Alkene |

| ~1490 | C=C stretch | Aromatic Ring |

| ~1090 | C-Cl stretch | Aryl Halide |

| ~1070 | C-O stretch | Secondary Alcohol |

| ~915, 995 | =C-H bend | Alkene |

| Note: Representative values compiled from typical functional group regions and data for similar compounds.[3][8] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a single drop of neat (undiluted) 1-(4-Chlorophenyl)-3-buten-1-ol directly onto the center of the ATR crystal.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Workflow for ATR-FTIR Analysis```dot

Caption: General workflow for structural analysis using GC-MS.

Conclusion

The collective spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a definitive and self-validating structural confirmation of 1-(4-Chlorophenyl)-3-buten-1-ol. ¹H and ¹³C NMR precisely map the proton and carbon frameworks, IR spectroscopy confirms the presence of key alcohol, alkene, and aryl-halide functional groups, and Mass Spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. This comprehensive spectroscopic profile is indispensable for ensuring compound identity and purity in research and development settings.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2757771, 1-(4-Chlorophenyl)-3-buten-1-ol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4200997, 1-(4-Methylphenyl)-3-buten-1-ol. Retrieved from [Link].

-

Royal Society of Chemistry (2015). Electronic Supplementary Information for "A multicomponent approach for the preparation of homoallylic alcohols". Retrieved from [Link].

-

Doc Brown's Chemistry. C-13 NMR spectrum of 3-methylbut-1-ene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12255428, (z)-4-Phenyl-3-buten-1-ol. Retrieved from [Link].

-

Royal Society of Chemistry (2021). Supporting Information for "Synthesis of Starting Materials". Retrieved from [Link].

-

ResearchGate. Various homoallylic alcohols studied and their d.r. values. Retrieved from [Link].

-

Chen, M. (2021). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Organic Letters. Retrieved from [Link].

-

Plesu, N., et al. (2016). A multicomponent approach for the preparation of homoallylic alcohols. Chemical Science. Retrieved from [Link].

-

ResearchGate. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Retrieved from [Link].

-

National Center for Biotechnology Information (PMC). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Retrieved from [Link].

-

National Institute of Standards and Technology. 3-Buten-1-ol in the NIST WebBook. Retrieved from [Link].

-

ChemRxiv. Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. Retrieved from [Link].

-

Doc Brown's Chemistry. Infrared spectrum of but-1-ene. Retrieved from [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A multicomponent approach for the preparation of homoallylic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02581A [pubs.rsc.org]

- 3. 1-(4-Chlorophenyl)-3-buten-1-ol | C10H11ClO | CID 2757771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Chlorophenyl)-3-buten-1-ol 97 14506-33-3 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Unveiling the Bio-Potential: A Technical Guide to Investigating 1-(4-Chlorophenyl)-3-buten-1-ol

Abstract

This technical guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 1-(4-Chlorophenyl)-3-buten-1-ol. In the absence of pre-existing biological data, this document outlines a logical, stepwise approach to systematically investigate its potential cytotoxic, antimicrobial, and other pharmacological activities. The proposed experimental workflows are grounded in established scientific principles and methodologies, offering researchers, scientists, and drug development professionals a robust starting point for their investigations. Detailed, field-proven protocols for key assays are provided, alongside insights into the causal reasoning behind experimental choices. This guide is intended to serve as a foundational resource for uncovering the therapeutic or toxicological profile of this compound.

Introduction: Rationale for Investigation

The compound 1-(4-Chlorophenyl)-3-buten-1-ol is a synthetic organic molecule characterized by two key structural motifs: a 4-chlorophenyl group and an allylic alcohol. While this specific molecule is not extensively characterized in the scientific literature, its constituent parts provide a strong rationale for investigating its potential biological activity.

The 4-chlorophenyl moiety is a common feature in a wide range of biologically active compounds, including those with demonstrated anticancer and antimicrobial properties. The presence of a halogen, such as chlorine, on a phenyl ring can significantly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

The allylic alcohol group is a reactive functional group that can participate in various biological reactions. Allylic alcohols are known to be metabolites of certain drugs and xenobiotics, and some exhibit inherent toxicity. For instance, allyl alcohol itself is a known hepatotoxin, exerting its effect after being metabolized to the reactive aldehyde, acrolein.[1] This inherent reactivity and potential for metabolic activation make the allylic alcohol moiety a critical determinant of a compound's biological profile.

Given these structural features, we hypothesize that 1-(4-Chlorophenyl)-3-buten-1-ol may possess cytotoxic and/or antimicrobial properties. This guide outlines a systematic approach to test these hypotheses, starting with broad screening assays and progressing towards more specific mechanistic studies.

Physicochemical Properties of 1-(4-Chlorophenyl)-3-buten-1-ol

A thorough understanding of a compound's physicochemical properties is fundamental to designing and interpreting biological assays. The following table summarizes the key known properties of 1-(4-Chlorophenyl)-3-buten-1-ol.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO | PubChem |

| Molecular Weight | 182.65 g/mol | Sigma-Aldrich[2] |

| IUPAC Name | 1-(4-chlorophenyl)but-3-en-1-ol | PubChem |

| CAS Number | 14506-33-3 | Sigma-Aldrich[2] |

| Appearance | Liquid (at room temperature) | - |

| Boiling Point | 140 °C at 2 mmHg | Sigma-Aldrich[2] |

| Density | 1.137 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index | n20/D 1.5440 | Sigma-Aldrich[2] |

Note: Some physical properties, such as solubility in various solvents, may need to be determined experimentally to facilitate the preparation of stock solutions for biological assays.

Proposed Experimental Workflow for Biological Activity Screening

A hierarchical screening approach is recommended to efficiently and cost-effectively evaluate the biological potential of 1-(4-Chlorophenyl)-3-buten-1-ol. This workflow, depicted below, begins with broad cytotoxicity testing, followed by more specific assays based on the initial findings.

Caption: A proposed hierarchical workflow for the biological evaluation of 1-(4-Chlorophenyl)-3-buten-1-ol.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays proposed in the experimental workflow.

Phase 1: Cytotoxicity Screening

The initial assessment of a novel compound's biological activity should always include a general cytotoxicity screen. This provides a baseline understanding of its potential to induce cell death and helps to determine appropriate concentration ranges for subsequent, more specific assays.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293, fibroblasts) to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 1-(4-Chlorophenyl)-3-buten-1-ol in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Phase 2: Antimicrobial Susceptibility Testing

Based on the prevalence of the 4-chlorophenyl group in antimicrobial agents, it is prudent to screen 1-(4-Chlorophenyl)-3-buten-1-ol for antibacterial and antifungal activity.

This is a qualitative method to determine the susceptibility of bacteria to a particular compound.

Protocol:

-

Inoculum Preparation:

-

Select well-isolated colonies of the test bacteria (e.g., E. coli, S. aureus) from an agar plate.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[3]

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Rotate the swab against the side of the tube to remove excess fluid.

-

Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[3]

-

-

Disk Application:

-

Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of 1-(4-Chlorophenyl)-3-buten-1-ol (e.g., 10, 30 µg). A solvent control disk (DMSO) should also be included.

-

Aseptically place the disks on the inoculated agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

-

Interpretation:

The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Compound Dilution:

-

In a 96-well microtiter plate, perform serial twofold dilutions of 1-(4-Chlorophenyl)-3-buten-1-ol in Mueller-Hinton broth.

-

-

Inoculum Preparation and Addition:

-

Prepare a standardized bacterial inoculum as described for the disk diffusion assay.

-

Dilute the inoculum in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the diluted inoculum to each well of the microtiter plate.

-

-

Incubation and Reading:

-